2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile
Description
2-({[1-Methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group and a methylamino-bridged benzenecarbonitrile moiety. Its synthesis likely involves multi-component reactions, as seen in analogous pyrazole-carbonitrile derivatives (e.g., one-pot reactions with acetic anhydride or sodium acetate-mediated condensations) .
Properties
IUPAC Name |
2-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-20-12(21)9(11(19-20)13(14,15)16)7-18-10-5-3-2-4-8(10)6-17/h2-5,7,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAKWUHWNUQLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115214 | |
| Record name | 2-[[[1,5-Dihydro-1-methyl-5-oxo-3-(trifluoromethyl)-4H-pyrazol-4-ylidene]methyl]amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320425-05-6 | |
| Record name | 2-[[[1,5-Dihydro-1-methyl-5-oxo-3-(trifluoromethyl)-4H-pyrazol-4-ylidene]methyl]amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile typically involves a multi-step reaction process:
Formation of the pyrazole core: : This can be achieved by cyclization of suitable hydrazine derivatives with β-diketones under acidic or basic conditions.
Functionalization with trifluoromethyl group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Aldol condensation: : The pyrazole derivative is subjected to an aldol condensation with an appropriate benzaldehyde derivative to form the desired compound.
Industrial Production Methods
Industrial production would involve scaling up the laboratory synthesis with optimizations to improve yield, reduce costs, and ensure safety. Continuous flow reactions and the use of automated systems for precise control of reaction conditions are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions may lead to the formation of reduced analogs with different functional groups.
Substitution: : Various substitution reactions, especially on the aromatic ring and the pyrazole core, can be performed to introduce new functionalities.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reduction can be performed using hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Substitution reactions often use halogenating agents or nucleophilic reagents under specific conditions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
Biologically, the compound may show activity as an enzyme inhibitor or receptor modulator, making it a candidate for pharmaceutical research.
Medicine
In medicinal chemistry, it may be explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways involved in diseases.
Industry
Industrially, the compound's stability and reactivity can be harnessed in materials science and as an intermediate in the production of other chemicals.
Mechanism of Action
The exact mechanism of action depends on its target application. In biological systems, it may interact with specific proteins, altering their function. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazole moiety can mimic biological substrates or inhibitors.
Comparison with Similar Compounds
Table 2: Spectral Data for Selected Compounds
Key Observations:
- CN Stretching: The carbonitrile group in the target compound is expected to show IR absorption near 2220 cm⁻¹, consistent with analogues like 11b (2209 cm⁻¹) and 12 (2220 cm⁻¹) .
- Trifluoromethyl Signals: In $^13$C NMR, the CF3 group in the target compound would resonate near 120–125 ppm (q, $J_{C-F}$ ≈ 280 Hz), a region distinct from non-fluorinated analogues like 11b .
Biological Activity
The compound 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, efficacy against various diseases, and underlying structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 309.25 g/mol. The structure features a pyrazole moiety substituted with trifluoromethyl and a benzenecarbonitrile group, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 12.5 | Apoptosis induction |
| Compound B | Lung Cancer | 15.0 | Cell cycle arrest |
| This compound | TBD | TBD |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The compound has been identified as a potential inhibitor of DPP-IV, an enzyme implicated in glucose metabolism and diabetes management. Inhibitors of this enzyme can lead to improved glycemic control in diabetic patients.
Case Study:
A study demonstrated that similar pyrazole derivatives showed promising DPP-IV inhibitory activity with IC50 values ranging from 10 to 20 µM. The structural modifications significantly influenced the inhibitory potency.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Pyrazole Core : Essential for anticancer activity; modifications at the 3 or 5 positions can lead to varying degrees of efficacy.
- Benzenecarbonitrile Substitution : Influences the compound's interaction with cellular targets, affecting both potency and selectivity.
Research Findings
Several studies have characterized the biological activity of related compounds:
- Anticonvulsant Properties : Some pyrazole derivatives have shown anticonvulsant effects in animal models, indicating potential for neurological applications.
- Antimicrobial Activity : Compounds with similar scaffolds have demonstrated activity against various bacterial strains, suggesting a broad spectrum of biological activity.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via condensation reactions involving pyrazole intermediates. For example, refluxing a mixture of a pyrazole derivative (e.g., 1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene) with a substituted benzonitrile in acetic anhydride/acetic acid under sodium acetate catalysis can yield the target compound. Key parameters include:
- Temperature : Prolonged reflux (~2–6 hours) to ensure complete cyclization .
- Solvent System : Polar aprotic solvents (e.g., DMF) enhance reactivity for intermediates .
- Catalysts : Sodium acetate or thionyl chloride (SOCl₂) aids in dehydration and nitrile formation .
- Yield Optimization : Crystallization from DMF/water mixtures improves purity (>95%) .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Detects nitrile (C≡N) stretches near 2,210 cm⁻¹ and carbonyl (C=O) at ~1,700 cm⁻¹ .
- NMR :
- ¹H NMR : Signals for methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .
- ¹³C NMR : Peaks at ~116 ppm (C≡N) and ~165 ppm (C=O) validate key functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403) align with expected molecular formulas .
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
- Derivatization : Introduce substituents at the pyrazole ring (e.g., methyl, trifluoromethyl) or benzonitrile moiety (e.g., halogens, methoxy) to assess electronic effects .
- Biological Assays : Compare inhibition constants (e.g., IC₅₀) in enzyme assays (e.g., kinase or protease targets) to correlate substituent effects with activity .
- Computational Modeling : Use DFT calculations to map electrostatic potentials and predict binding affinities .
- Example : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced metabolic stability in pharmacokinetic studies .
Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?
- Methodological Answer :
- Longitudinal Studies : Use split-split plot designs to test variables like pH, temperature, and UV exposure over time .
- Analytical Workflow :
Sample Preparation : Expose compound to simulated environmental conditions (e.g., aqueous buffers at pH 4–9).
LC-MS/MS Monitoring : Track degradation products (e.g., hydrolyzed nitriles or oxidized pyrazoles) .
- Data Interpretation : Apply kinetic models (e.g., first-order decay) to estimate half-lives under varying conditions .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived bond lengths/angles with XRD data to identify discrepancies (e.g., tautomerism in solution vs. solid state) .
- Dynamic NMR : Use variable-temperature experiments to detect conformational flexibility in solution .
- Theoretical Calculations : Overlay DFT-optimized geometries with XRD structures to validate resonance forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
